4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-3-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-3-7-19(8-4-16)22(28)26-13-11-18(12-14-26)21-24-25-23(29)27(21)15-17-5-9-20(30-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTREXKAJFCXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.5 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1775526-24-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to the one in focus have demonstrated significant activity against various cancer cell lines. In particular, some derivatives have shown IC50 values in the low micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines .
The mechanism through which triazole derivatives exert their anticancer effects often involves the inhibition of specific kinases or enzymes that are crucial for cell proliferation and survival. For instance, some studies suggest that these compounds may act as inhibitors of mTOR signaling pathways, thereby disrupting cancer cell growth .
Antimicrobial and Anti-inflammatory Properties
Triazole compounds are also recognized for their antimicrobial and anti-inflammatory activities. Research indicates that similar structures can inhibit bacterial growth and reduce inflammation markers in vitro . This broad spectrum of activity makes them candidates for further drug development.
Case Studies
- In Vitro Studies : A study evaluating the compound's effect on cancer cell lines reported an IC50 value of 6.2 μM against HCT-116 cells. This indicates a promising level of potency compared to established chemotherapeutics .
- Enzyme Inhibition : Another investigation focused on enzyme inhibition showed that related triazole derivatives inhibited acetylcholinesterase (AChE) with varying degrees of effectiveness, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Basic Information
- IUPAC Name : 4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Molecular Formula : C23H26N4O3
- Molecular Weight : 406.5 g/mol
- CAS Number : 1775526-24-3
Structural Characteristics
The compound features a triazole ring, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions. The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticonvulsant Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticonvulsant properties. For instance, compounds with similar structural motifs have been shown to provide protection against seizures in various animal models. The mechanism often involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity or inhibiting excitatory neurotransmission.
Case Study: Anticonvulsant Screening
In a comparative study involving several triazole derivatives, one compound demonstrated a median effective dose (ED50) significantly lower than that of established anticonvulsants like ethosuximide. This suggests that the compound may offer a new avenue for developing more effective treatments for epilepsy .
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial effects. Research has shown that compounds containing the triazole moiety can inhibit the growth of various bacterial and fungal pathogens. The mechanism typically involves interference with cell wall synthesis or disruption of nucleic acid synthesis.
Case Study: Antimicrobial Efficacy Testing
A series of experiments evaluated the antimicrobial activity of related triazole compounds against strains such as Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives exhibited potent inhibitory effects comparable to traditional antibiotics .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are in high demand. Triazoles have been investigated for their ability to modulate inflammatory pathways.
Case Study: In Vivo Inflammatory Models
In animal models of inflammation induced by carrageenan or lipopolysaccharides (LPS), triazole derivatives were shown to significantly reduce edema and inflammatory markers. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Cancer Therapeutics
The potential of triazole compounds in cancer therapy is an emerging area of research. Their ability to selectively target cancer cells while sparing normal cells makes them attractive candidates for further development.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms involved include the activation of caspases and disruption of mitochondrial membrane potential .
Comparative Analysis Table
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticonvulsant | Modulation of GABAergic activity | Lower ED50 than ethosuximide |
| Antimicrobial | Inhibition of cell wall/nucleic acid synthesis | Potent against Staphylococcus aureus and Candida albicans |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced edema in carrageenan-induced models |
| Cancer therapeutics | Induction of apoptosis | Effective against MCF-7 and A549 cell lines |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Diversity :
- The target compound’s piperidine-benzoyl group distinguishes it from simpler triazolones like the ethoxy/methoxyphenyl derivatives in . This substitution may enhance blood-brain barrier penetration or target selectivity compared to analogues with planar aromatic groups .
- Pyrazol-3-one derivatives (e.g., ) lack the triazolone ring’s nitrogen-rich structure, reducing hydrogen-bonding capacity but improving photostability for applications in materials science .
Biological Relevance: GSK2194069 () shares the triazolone core but incorporates a benzofuran-pyrrolidine moiety, enabling use as a positron emission tomography (PET) probe. This highlights how substituent choice tailors compounds for diagnostic vs. therapeutic roles .
Piperidine-Containing Analogues
Piperidine derivatives are prevalent in CNS-active drugs due to their ability to modulate neurotransmitter receptors. For example:
- 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one () combines triazolone with a piperazine-phenyl group, which may enhance solubility but reduce lipophilicity compared to the target compound’s 4-methylbenzoyl substituent .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The 4-methoxybenzyl group increases logP compared to pyrazolones () but remains lower than fully aromatic systems like biphenyl-pyrazoline derivatives () .
- Metabolic Stability : The methylbenzoyl-piperidine group may reduce oxidative metabolism compared to compounds with unsubstituted benzyl or allyl groups () .
Q & A
How can researchers optimize the synthesis yield and purity of this triazolone derivative?
Methodological Answer:
Optimization requires precise control of reaction conditions:
- Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance coupling efficiency, while ethanol improves solubility of intermediates .
- Catalysts: Cesium carbonate facilitates nucleophilic substitution in piperidine ring functionalization .
- Temperature: Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or ethanol | >80% yield |
| Catalyst | Cs₂CO₃ | Reduces by-products |
| Reaction Time | 12–24 hours | Ensures completion |
What advanced spectroscopic and chromatographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents on the triazolone and benzyl groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
- X-ray Crystallography: Resolves stereochemistry; CCDC depositions (e.g., CCDC-1441403) validate crystallinity .
Table 2: Analytical Techniques and Applications
| Technique | Application | Example Data Source |
|---|---|---|
| ¹H NMR | Substituent confirmation | δ 7.2–7.5 ppm (aromatic) |
| HPLC | Purity assessment | Retention time: 8.2 min |
| X-ray Diffraction | Stereochemical assignment | CCDC-1441403 |
How can density functional theory (DFT) elucidate electronic properties and reactivity?
Methodological Answer:
- Functional Selection: Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
- Applications:
What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Structural Confirmation: Ensure synthesized compounds match reported structures via XRD or 2D NMR .
- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for differences in assay conditions (e.g., pH, incubation time) .
How do substituent modifications impact bioactivity?
Methodological Answer:
- Piperidine Ring: 4-Methylbenzoyl groups enhance lipophilicity, improving membrane permeability .
- Triazolone Core: Electron-withdrawing substituents (e.g., nitro) increase electrophilicity, altering binding affinity .
Table 3: Substituent Effects on Activity
| Substituent | Position | Biological Impact | Reference |
|---|---|---|---|
| 4-Methoxybenzyl | Triazolone | Antioxidant activity ↑ | |
| 4-Methylbenzoyl | Piperidine | Cytotoxicity (IC₅₀ = 12 µM) |
What experimental approaches elucidate reaction mechanisms?
Methodological Answer:
- Kinetic Studies: Monitor intermediates via time-resolved FT-IR to identify rate-determining steps .
- Isotopic Labeling: Use ¹⁸O-labeled reagents to trace ester hydrolysis pathways .
- Computational Modeling: DFT-based transition-state analysis predicts regioselectivity in cyclization steps .
How should stability and storage conditions be optimized?
Methodological Answer:
- Storage: Anhydrous conditions (desiccator, argon atmosphere) prevent hydrolysis of the triazolone ring .
- Temperature: –20°C for long-term stability; room temperature for short-term use .
What crystallographic techniques validate molecular conformation?
Methodological Answer:
- Single-Crystal XRD: Resolves bond angles and dihedral angles (e.g., piperidine ring puckering) .
- Cambridge Structural Database (CSD): Compare with deposited data (e.g., CCDC-1441403) to confirm structural integrity .
Which in silico methods predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: SwissADME or pkCSM models estimate logP (2.8), bioavailability (55%), and CYP450 interactions .
- Molecular Docking: AutoDock Vina simulates binding to targets (e.g., α-amylase for antidiabetic activity) .
How are spectral inconsistencies addressed in compound characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals in aromatic regions .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., m/z 435.1921 [M+H]⁺) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
